6,7-Dimethyl-1H-pteridin-4-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHLQUXFAOLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163524 | |
| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14684-54-9 | |
| Record name | 4-Hydroxy-6,7-dimethylpteridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-6,7-dimethylpteridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethyl-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6,7 Dimethyl 1h Pteridin 4 One and Its Derivatives
Classical and Established Synthetic Routes to Pteridinones
The traditional synthesis of the pteridine (B1203161) core can be approached by constructing either the pyrimidine (B1678525) or the pyrazine (B50134) ring onto a pre-existing corresponding heterocycle. mdpi.com The choice of starting material often dictates the flexibility and scope of functionalization on the final pteridinone product.
Cyclocondensation Reactions from Pyrimidine Precursors
The most prevalent and versatile method for pteridinone synthesis begins with appropriately substituted pyrimidine precursors. herts.ac.uk This approach generally involves the condensation of a diaminopyrimidine with a 1,2-dicarbonyl compound.
A common strategy employs a 4,5-diaminopyrimidin-6-one as the key building block. This intermediate is reacted with a suitable α-dicarbonyl compound to form the pyrazine ring and complete the pteridinone skeleton. For the specific synthesis of 6,7-Dimethyl-1H-pteridin-4-one, the reaction would involve the condensation of 4,5-diamino-6-hydroxypyrimidine (B30909) with 2,3-butanedione (B143835) (diacetyl). This reaction is typically performed under acidic or neutral conditions.
The general reaction scheme is as follows:
| Reactant 1 | Reactant 2 | Product |
| 4,5-Diaminopyrimidine derivative | 1,2-Dicarbonyl compound | Pteridinone derivative |
| 4,5-Diamino-6-hydroxypyrimidine | 2,3-Butanedione | This compound |
This method offers significant flexibility, as substituents on the final pteridinone can be varied by choosing different starting pyrimidines and dicarbonyl compounds. mdpi.com For instance, using different α-ketoacid esters in condensation reactions with 1,3-dimethyluracil-5,6-diamine leads to various 6-substituted 1,3-dimethyl-7-hydroxylumazines. researchgate.net
Approaches Involving Pyrazine Ring Construction
An alternative classical approach starts with a functionalized pyrazine and constructs the pyrimidine ring onto it. While generally less common than starting from a pyrimidine, this method provides a different strategic pathway to access the pteridinone core. mdpi.comherts.ac.uk
One such method, known as the Taylor synthesis, involves the ring cleavage of a pre-formed pteridine, followed by ring reclosure to form a new pyrimidine ring. acs.org This process can begin with a conventionally synthesized pteridine which is then opened, typically by aminolysis, to yield a 3-aminopyrazinamide derivative. Subsequent reclosure under different conditions allows for the introduction of new substituents on the pyrimidine portion of the molecule. acs.org This strategy retains the advantage of easily placing substituents on the pyrazine ring from the initial steps. acs.org
Advanced and Emerging Synthetic Strategies
To meet the demands of medicinal chemistry for rapid lead optimization and library generation, more advanced and efficient synthetic methodologies have been developed. These strategies often focus on improving yields, reducing reaction times, and enabling high-throughput synthesis.
Intermolecular Aza-Wittig Reaction and Heterocyclization
The aza-Wittig reaction has emerged as a powerful tool in heterocyclic synthesis. mdpi.com This reaction involves the interaction of an iminophosphorane with a carbonyl group to form an imine, which can then undergo intramolecular cyclization to form a heterocyclic ring. rsc.orgwikipedia.org
In the context of pteridinone synthesis, a tandem intermolecular aza-Wittig reaction followed by heterocyclization provides a route to 2,3-disubstituted pteridin-4(3H)-ones. rsc.org This methodology offers a unique approach to constructing the pteridinone system, allowing for the introduction of diverse substituents. The mechanism is analogous to the standard Wittig reaction, where the iminophosphorane reacts with a carbonyl compound, leading to a C=N double bond formation. mdpi.comwikipedia.org
Polymer-Supported (Solid-Phase) Synthesis for Pteridinone Libraries
Solid-phase synthesis has revolutionized the generation of compound libraries for drug discovery. cam.ac.uk This technique involves attaching a starting material to a solid polymer support and carrying out subsequent reactions in a stepwise fashion. The key advantage is the ease of purification, as excess reagents and byproducts can be washed away from the polymer-bound product. cam.ac.uk
This approach has been successfully applied to the synthesis of various pteridinones. mdpi.comsemanticscholar.orgnih.gov A versatile building block, such as 4,6-dichloro-5-nitropyrimidine, can be anchored to a polymer support. mdpi.comnih.gov Subsequent chemical transformations, including nucleophilic substitutions and cyclization steps, are performed on the solid phase to construct the pteridinone core. This method is highly efficient for creating a library of analogues for structure-activity relationship (SAR) studies. mdpi.comsemanticscholar.orgnih.gov The use of polymer-supported reagents and scavengers facilitates a clean and efficient preparation of these complex molecules without the need for traditional chromatographic purification. cam.ac.uk
Table of Polymer-Supported Pteridinone Synthesis Examples: mdpi.com
| Compound | Starting Material | Yield |
| 7-Isopropyl-4-(propylamino)-7,8-dihydropteridin-6(5H)-one | 4,6-dichloro-5-nitropyrimidine | 87% |
| 4-(Hexylamino)-7-isopropyl-7,8-dihydropteridin-6(5H)-one | 4,6-dichloro-5-nitropyrimidine | 67% |
| 4-(Benzylamino)-7-isopropyl-7,8-dihydropteridin-6(5H)-one | 4,6-dichloro-5-nitropyrimidine | 75% |
| 7-Benzyl-4-(benzylamino)-7,8-dihydropteridin-6(5H)-one | 4,6-dichloro-5-nitropyrimidine | 80% |
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. mdpi.comnih.gov By utilizing microwave irradiation, this method can significantly reduce reaction times from hours to minutes and often improve product yields compared to conventional heating methods. mdpi.comfrontiersin.org
The synthesis of various heterocyclic compounds, including pyrimidines and their fused analogues, has been shown to be highly efficient under microwave conditions. mdpi.com For example, the cyclocondensation reactions that form the core of pteridinones can be expedited. Microwave-assisted solvent-free synthesis has been effectively used for preparing pyrimidine derivatives, which are key precursors for pteridinones. mdpi.com This green chemistry approach is attractive for its efficiency, reduced pollution, and lower costs. nih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in cleaner reactions with fewer side products. nih.gov
Regioselective Synthesis and Directed Functionalization of Pteridinone Scaffolds
The regioselective synthesis of this compound is classically achieved through the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound. A common and efficient route involves the reaction of 5,6-diaminouracil (B14702) with diacetyl (butane-2,3-dione). This reaction proceeds via the formation of a pyrazine ring fused to the pyrimidine core, yielding the desired 6,7-dimethylpteridinone scaffold. The reaction conditions can be optimized to ensure high yields and purity of the final product.
While the initial synthesis establishes the core 6,7-dimethyl substitution pattern, further functionalization of the pteridinone scaffold is often necessary to modulate its physicochemical and pharmacological properties. Directed functionalization strategies, although not extensively reported specifically for this compound, can be inferred from methodologies applied to related heterocyclic systems. These methods often rely on the inherent reactivity of the pteridinone ring system or the introduction of directing groups to achieve site-selectivity.
Potential avenues for directed functionalization include:
Halogenation: Introduction of a halogen atom at specific positions on the pteridinone ring can serve as a handle for further cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups.
C-H Activation: Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules. While challenging, the development of specific catalysts and directing groups could enable the regioselective introduction of functional groups onto the pteridinone core, avoiding the need for pre-functionalized starting materials.
N-Alkylation and N-Arylation: The nitrogen atoms within the pteridinone ring system can be selectively alkylated or arylated to introduce substituents that can influence solubility, metabolic stability, and target engagement.
The regioselectivity of these functionalization reactions is crucial and is often dictated by the electronic properties of the pteridinone ring and the steric environment around the potential reaction sites.
Design Principles for Novel Pteridinone Analogues
The design of novel pteridinone analogues is largely driven by the desire to develop compounds with improved potency, selectivity, and pharmacokinetic profiles for specific biological targets. A key approach in this endeavor is the application of structure-activity relationship (SAR) studies and the principle of bioisosteric replacement.
Structure-Activity Relationship (SAR) Studies:
SAR studies involve systematically modifying the structure of a lead compound, such as this compound, and evaluating the impact of these modifications on its biological activity. For pteridinone-based inhibitors, SAR exploration has revealed several key insights. acs.orgnih.gov For instance, the nature and position of substituents on the pteridinone core can significantly influence target binding affinity and selectivity. acs.orgnih.gov
| Modification Site | Observed Effect on Activity |
| C6 and C7 positions | Introduction of various alkyl or aryl groups can modulate potency and selectivity. |
| N1 and N3 positions | Substitution can impact solubility and cell permeability. |
| N5 and N8 positions | Modifications can influence the electronic properties and hydrogen bonding capacity of the molecule. |
Bioisosteric Replacement:
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological properties. cambridgemedchemconsulting.comuniroma1.itdrughunter.comnih.govpatsnap.com In the context of pteridinone analogues, bioisosteric replacements can be employed to:
Enhance Potency: Replacing a methyl group with a trifluoromethyl group can sometimes lead to improved binding affinity due to favorable electronic interactions.
Improve Metabolic Stability: Replacing a metabolically labile group with a more stable isostere can increase the compound's half-life in the body.
Modulate Physicochemical Properties: Introducing polar or non-polar bioisosteres can alter the solubility and permeability of the compound, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.
Common bioisosteric replacements for functional groups found in pteridinone derivatives are summarized in the table below.
| Original Group | Potential Bioisosteres | Rationale for Replacement |
| Methyl (-CH3) | -CF3, -NH2, -OH, -Cl | Modulate electronics, polarity, and size |
| Carbonyl (C=O) | -SO2-, C=S, C=NH | Alter hydrogen bonding and electronic character |
| Phenyl | Thienyl, Pyridyl, Pyrazolyl | Introduce heteroatoms to modulate polarity and solubility |
By systematically applying these design principles, medicinal chemists can rationally design and synthesize novel pteridinone analogues with optimized properties for a range of therapeutic applications.
Reactivity and Chemical Transformations of 6,7 Dimethyl 1h Pteridin 4 One
Nucleophilic Addition Reactions of the Pteridinone Core
A notable example is the reaction with sodium hydrogen sulfite, which can lead to the formation of addition products across the C5-N6 and C7-N8 double bonds of the pyrazine (B50134) ring. Although specific studies on 6,7-Dimethyl-1H-pteridin-4-one are not extensively detailed in this context, the general reactivity pattern of pteridin-4-ones suggests that similar additions are plausible. The reaction with potent carbon nucleophiles, such as those derived from active methylene (B1212753) compounds, can also result in addition to the electron-poor pyrazine ring.
The general mechanism for nucleophilic addition to the pteridinone core involves the attack of the nucleophile on one of the electrophilic carbon atoms of the pyrazine ring, leading to a tetrahedral intermediate. This intermediate can then be protonated or undergo further reactions depending on the nature of the nucleophile and the reaction conditions.
Electrophilic Substitution Patterns on the this compound Scaffold
Electrophilic substitution on the this compound scaffold is generally challenging due to the electron-deficient nature of the pteridine (B1203161) ring system. The two nitrogen atoms in the pyrazine ring and the carbonyl group in the pyrimidine (B1678525) ring withdraw electron density, deactivating the ring towards attack by electrophiles.
Direct electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions are typically not feasible under standard conditions. The presence of the two methyl groups at the 6- and 7-positions provides some electron-donating character through hyperconjugation, which might slightly mitigate the electron deficiency of the pyrazine ring. However, this is generally insufficient to overcome the strong deactivating effect of the ring nitrogens and the carbonyl group. For electrophilic substitution to occur, the introduction of strong activating groups or the use of highly reactive electrophiles under forcing conditions might be necessary, though such reactions are not commonly reported for this specific compound.
Redox Chemistry and Interconversion of Pterin (B48896) Oxidation States
The pteridine core of this compound can exist in different oxidation states, primarily the fully oxidized (aromatic), dihydro, and tetrahydro forms. This redox activity is a hallmark of pterin chemistry and is crucial for the biological functions of many pterin derivatives.
The fully oxidized form, this compound, can be reduced to form dihydro and subsequently tetrahydro derivatives. The reduction can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂/Pd-C) or chemical reducing agents like sodium dithionite (B78146) or sodium borohydride. The initial reduction typically occurs at the 5,6- or 7,8-double bond of the pyrazine ring.
Conversely, the reduced forms can be oxidized back to the fully aromatic state. Dihydropteridines are particularly susceptible to oxidation, which can occur with mild oxidizing agents or even atmospheric oxygen. The interconversion between these oxidation states is often a key feature of the catalytic cycles of enzymes that utilize pterin cofactors. The redox potential of the pterin system is influenced by the substituents on the ring; however, specific redox potential values for this compound are not extensively documented in readily available literature.
Derivatization Strategies for Targeted Biological Activity and Selectivity
The this compound scaffold serves as a valuable starting point for the synthesis of a wide array of derivatives with potential biological applications. By modifying the core structure, researchers can fine-tune the molecule's properties to achieve desired activity and selectivity.
Introduction of Diverse Functional Groups (e.g., Alkenes, Esters, Amides, Heterocycles)
The methyl groups at the 6- and 7-positions offer a primary handle for the introduction of diverse functional groups. These methyl groups can be functionalized through various synthetic transformations. For instance, oxidation of the methyl groups can lead to the formation of carboxylic acids, which can then be converted into esters, amides, or other acid derivatives.
Furthermore, condensation reactions involving the active methyl groups can be employed to introduce alkene functionalities. These alkenes can then serve as intermediates for further modifications. The introduction of heterocyclic moieties can be achieved by reacting functionalized derivatives of this compound with appropriate building blocks. These derivatization strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds.
Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, represent powerful tools for the formation of new carbon-carbon bonds on the this compound scaffold. nih.gov To utilize these methods, a leaving group, typically a halogen, must first be introduced onto the pteridinone ring.
While direct halogenation of the this compound is challenging, functionalization of the methyl groups can provide a route to introduce halogens. For example, conversion of a methyl group to a hydroxymethyl group, followed by conversion to a halomethyl group, would provide a substrate for cross-coupling.
Suzuki Coupling: A halogenated derivative of this compound could be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This reaction is highly versatile and tolerates a wide range of functional groups.
Heck Reaction: Alternatively, a halogenated pteridinone could react with an alkene in the presence of a palladium catalyst and a base to introduce a vinyl group. nih.gov The Heck reaction is a powerful method for the formation of substituted alkenes. youtube.comresearchgate.net
These cross-coupling strategies provide access to a diverse range of derivatives with extended conjugation and varied substitution patterns, which is essential for the development of novel compounds with specific biological targets.
Mechanistic Investigations of 6,7 Dimethyl 1h Pteridin 4 One S Biological Interactions
Interaction with Biological Macromolecules (e.g., Proteins, Nucleic Acids)
The interaction of pteridine (B1203161) derivatives with biological macromolecules is fundamental to their function as enzyme cofactors and signaling molecules. While direct studies on 6,7-Dimethyl-1H-pteridin-4-one are limited, research on related pterins and the broader pteridine class provides insights into potential mechanisms of interaction.
Pterins, due to their structural similarity to guanine, have been explored as fluorescent labels for studying the secondary structure of DNA and its interactions with proteins nih.gov. Furthermore, ruthenium complexes containing pteridinyl-phenanthroline ligands have been shown to bind to calf thymus DNA through an intercalative mode researchgate.net. This suggests that the planar heterocyclic system of pteridines, including this compound, has the potential for direct interaction with nucleic acid structures. A closely related compound, 2,4-diamino-6,7-dimethylpteridine, has been identified as a fluorescent ligand that can selectively bind to an orphan cytosine within RNA duplexes, highlighting the potential for specific interactions with RNA structures nih.gov.
In the context of protein interactions, the reduced form of the compound, 6,7-dimethyl-5,6,7,8-tetrahydropterin, was found to be inactive in modulating the affinity of the interleukin-2 (B1167480) (IL-2) receptor for its ligand, IL-2 nih.gov. This is in contrast to (6R)-5,6,7,8-tetrahydrobiopterin (BH4), which is known to affect T-cell proliferation directed by IL-2 nih.gov. This finding indicates a high degree of structural specificity in the interaction between tetrahydropterins and the IL-2 receptor complex, with the specific substituents at the C6 and C7 positions playing a critical role.
| Compound | Effect on IL-2 Receptor Affinity | Reference |
| (6R)-5,6,7,8-Tetrahydrobiopterin | Active (increases apparent affinity) | nih.gov |
| (6S)-5,6,7,8-Tetrahydrobiopterin | Inactive | nih.gov |
| 6,7-Dimethyl-5,6,7,8-tetrahydropterin | Inactive | nih.gov |
| 7,8-Dihydroneopterin | Inactive | nih.gov |
| Neopterin (B1670844) | Inactive | nih.gov |
Effects on Cellular Processes and Signal Transduction Pathways
The biological effects of this compound are intertwined with its role in broader metabolic and signaling networks. Its influence is noted in cell proliferation, apoptosis, the intricate metabolism of related pteridines and folates, and the modulation of the immune system.
While direct evidence for this compound's role in modulating cell proliferation and apoptosis is not extensively documented, studies on the essential pteridine cofactor, tetrahydrobiopterin (B1682763) (BH4), provide a framework for understanding how pteridines can influence these processes. Genetic inactivation of GTP cyclohydrolase 1 (GCH1), the rate-limiting enzyme in BH4 synthesis, has been shown to severely impair the proliferation of mature mouse and human T-cells nih.gov. This demonstrates that a sufficient supply of reduced pterins is a prerequisite for effective T-cell proliferation nih.gov. Conversely, elevated levels of BH4 have been observed to enhance apoptotic cell death in PC12 cells following the withdrawal of trophic support, suggesting a pro-apoptotic role in certain contexts researchgate.net. The specific effects of this compound on these pathways remain an area for further investigation.
This compound is an integral part of the complex pteridine metabolic network, which is closely linked with folate metabolism. It has been identified as one of several key pteridine biomarkers found in human urine, with altered levels being associated with various cancers nih.govmdpi.com.
A study investigating pteridine metabolism in a breast cancer cell model provided specific insights into the metabolic fate of this compound. When breast cancer cells were dosed with various pteridines, 6,7-dimethylpterin was among those that were not significantly metabolized nih.gov. This suggests that it may represent a terminal endpoint within the pteridine biosynthetic pathway in these cells, or that it is not actively transported into them nih.gov.
| Pteridine Compound | Metabolic Activity in Breast Cancer Cells | Reference |
| Sepiapterin | Significantly metabolized to multiple derivatives | nih.gov |
| Pterin (B48896) | Metabolized | nih.gov |
| Isoxanthopterin (B600526) | Metabolized | nih.gov |
| 6,7-Dimethylpterin | Not significantly metabolized | nih.gov |
| 6-Hydroxymethylpterin | Not significantly metabolized | nih.gov |
| Neopterin | Not significantly metabolized | nih.gov |
The metabolism of pteridines is critically dependent on the folate pathway. Folic acid can be a primary driver for pteridine metabolism, and its catabolism can lead to the formation of various pterin derivatives nih.govnih.gov. Enzymes central to this interplay include dihydropteridine reductase (DHPR) and dihydrofolate reductase (DHFR) mdpi.comnih.gov. The reduced form, quinonoid 6,7-dimethyl-7,8(6H)-dihydropterin, is a known substrate for DHPR, confirming its role within the pterin salvage pathway that regenerates essential tetrahydropterin (B86495) cofactors mdpi.comresearchgate.net. Disruption of folate metabolism, therefore, can have significant downstream effects on the availability and function of pteridine cofactors youtube.com.
Pteridines are well-established as modulators of the immune system. Neopterin, for example, is a widely recognized marker of cellular immune activation. However, the specific role of this compound appears to be distinct. A study examining the structural requirements for pterin-mediated modulation of the IL-2 receptor found that the reduced form, 6,7-dimethyl-5,6,7,8-tetrahydropterin, was inactive nih.gov. This indicates that it does not participate in the feedback modulation of IL-2 receptor affinity, a key step in T-cell activation and proliferation nih.gov.
While this specific compound may not directly modulate the IL-2 pathway, the broader pteridine class is involved in immunity through other mechanisms. For instance, the folate photoproduct 6-formylpterin (B158403) can act as a small molecule antigen recognized by mucosal-associated invariant T (MAIT) cells, suggesting a role for pterin derivatives in immune surveillance nih.gov. Furthermore, the synthesis of tetrahydrobiopterin (BH4) is indispensable for effective T-cell proliferation, linking the pteridine synthesis pathway directly to the capacity for an adaptive immune response nih.gov.
Structure Activity Relationship Sar Studies of 6,7 Dimethyl 1h Pteridin 4 One Derivatives
Elucidation of Essential Pharmacophores within the Pteridinone Framework
Pharmacophore modeling is a fundamental aspect of drug design that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For the pteridinone framework, several key pharmacophoric features have been identified as crucial for biological activity. These typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The pteridinone core itself, a fusion of pyrimidine (B1678525) and pyrazine (B50134) rings, provides a rigid scaffold with multiple sites for hydrogen bonding. researchgate.net The nitrogen atoms within the rings and the carbonyl group at the 4-position are key hydrogen bond acceptors, while the proton at the 1-position of the pteridinone ring can act as a hydrogen bond donor. The arrangement of these features is critical for the molecule's ability to bind to target proteins. nih.gov
Studies on various pteridine (B1203161) derivatives have highlighted the importance of these features. For instance, in the context of kinase inhibition, the pteridinone scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the target protein. nih.govresearchgate.net The elucidation of these common features allows for the design of new molecules with a higher probability of biological activity. nih.gov
A generalized pharmacophore model for pteridinone derivatives often includes:
At least one hydrogen bond donor site.
Two or more hydrogen bond acceptor sites.
A hydrophobic region, often provided by substituents on the pteridinone core.
An aromatic ring system, which can be part of the core or a substituent, for potential π-π stacking interactions.
The specific arrangement and combination of these features can vary depending on the biological target.
Impact of Substituent Position and Nature on Biological Activity
The biological activity of 6,7-Dimethyl-1H-pteridin-4-one derivatives can be significantly modulated by the introduction of various substituents at different positions on the pteridinone ring. SAR studies have systematically explored how the nature and position of these substituents influence potency and selectivity. nih.govresearchgate.net
The methyl groups at the C6 and C7 positions of the parent compound, this compound, contribute to the molecule's hydrophobic character. Modifications at these positions have been shown to impact activity. For example, the introduction of larger or more polar groups can alter the binding affinity and selectivity for different biological targets. nih.gov
The nature of the substituent is as important as its position. Electron-donating or electron-withdrawing groups can alter the charge distribution of the pteridinone core, affecting its ability to form hydrogen bonds and other interactions. mdpi.com Bulky substituents can provide steric hindrance that may either enhance or diminish binding, depending on the topology of the target's active site. nih.gov
The following table summarizes the general impact of substituents at different positions on the pteridinone ring based on various studies:
| Position | Nature of Substituent | General Impact on Biological Activity |
| C6, C7 | Alkyl, Aryl | Influences hydrophobic interactions and steric fit. |
| N8 | Alkyl, Aryl, Heterocyclic | Can provide additional interaction points and modulate electronic properties. |
| C2 | Amino, Substituted Amino | Often involved in key hydrogen bonding interactions. |
| N1, N3 | Hydrogen, Alkyl | Can act as hydrogen bond donors or be modified to alter solubility and metabolic stability. |
Rational Design Principles for Optimizing Potency and Selectivity
Rational drug design aims to develop new therapeutic agents based on a thorough understanding of the biological target and the interactions of small molecules with it. cutm.ac.in For this compound derivatives, several rational design principles have been successfully applied to optimize their potency and selectivity. nih.govrsc.orgnih.gov
One key principle is the exploitation of specific features of the target's active site. By understanding the three-dimensional structure of the target protein, medicinal chemists can design molecules that fit precisely into the binding pocket and form optimal interactions. nih.gov This can involve introducing substituents that occupy specific hydrophobic pockets or form hydrogen bonds with key amino acid residues. researchgate.net
Another important principle is the modulation of the physicochemical properties of the molecule. This includes optimizing its solubility, lipophilicity, and metabolic stability to ensure that it can reach its target in the body and exert its therapeutic effect. mdpi.com For example, the introduction of polar groups can increase water solubility, while the modification of metabolically labile sites can improve the drug's half-life.
Selectivity is a critical aspect of drug design, as it minimizes off-target effects and reduces the risk of adverse reactions. nih.gov Achieving selectivity often involves designing molecules that exploit subtle differences between the active sites of the target protein and other related proteins. acs.org For pteridinone derivatives, this can be achieved by introducing substituents that create steric clashes with residues in the active sites of off-target proteins while being well-tolerated by the intended target. researchgate.net
Key rational design strategies include:
Structure-based design: Utilizing the 3D structure of the target to guide the design of complementary ligands.
Ligand-based design: Using the knowledge of existing active molecules to develop a pharmacophore model and design new compounds with similar features.
Fragment-based design: Starting with small molecular fragments that bind to the target and then growing or linking them to create a more potent molecule.
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design approaches have been instrumental in the development of novel this compound derivatives with improved biological profiles. nih.gov
Ligand-Based Drug Design: This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of known active and inactive molecules to derive a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. mdpi.comslideshare.netresearchgate.net
Pharmacophore Modeling: This involves identifying the common chemical features of active molecules and their spatial arrangement. nih.gov This model then serves as a template for designing new molecules or for virtual screening of compound libraries to identify new hits. preprints.orgresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. mdpi.com
Structure-Based Drug Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. nih.govresearchgate.net This approach involves the rational design of ligands that can bind to the target with high affinity and selectivity. cutm.ac.in
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It allows for the visualization of key interactions and helps in prioritizing compounds for synthesis and biological testing.
De Novo Design: This involves the computational design of novel molecules that are predicted to bind to the target's active site. These programs can build molecules atom by atom or by combining molecular fragments.
The integration of both ligand-based and structure-based approaches often leads to a more efficient and successful drug discovery process. nih.gov
Computational Chemistry and Cheminformatics in 6,7 Dimethyl 1h Pteridin 4 One Research
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and reactivity. These methods provide insights into molecular geometry, stability, and the distribution of electrons.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a popular and versatile method for predicting the geometries and energies of molecules. In the context of pteridinone derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to determine the most stable three-dimensional conformation of the molecule (geometry optimization) and to calculate its electronic energy. researchgate.net
For instance, in studies of related heterocyclic compounds, DFT is used to calculate bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometries are crucial for subsequent computational studies like molecular docking and QSAR. The process involves finding the minimum energy structure on the potential energy surface, which corresponds to the most stable arrangement of the atoms in the molecule. malayajournal.org
Table 1: Representative DFT-Calculated Properties for a Pteridinone Analog (Note: Data is illustrative for a pteridinone derivative, not specifically 6,7-Dimethyl-1H-pteridin-4-one)
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -XXX.XXXX |
| Dipole Moment (Debye) | X.XX |
| C6-C7 Bond Length (Å) | 1.3XX |
| N1-H Bond Length (Å) | 1.0XX |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. nih.govrsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive.
For pteridinone derivatives, FMO analysis can predict which parts of the molecule are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule can identify potential sites for electrophilic and nucleophilic attack. researchgate.net This information is valuable for understanding reaction mechanisms and for designing new molecules with desired reactivity profiles.
Table 2: Illustrative FMO Properties for a Pteridinone Derivative (Note: Data is illustrative for a pteridinone derivative, not specifically this compound)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -X.XX |
| LUMO Energy | -X.XX |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. For example, studies on pteridinone derivatives as inhibitors of Polo-like kinase 1 (PLK1) have utilized molecular docking to identify key interactions within the ATP-binding site of the enzyme. nih.gov These studies often reveal important hydrogen bonds and hydrophobic interactions that contribute to the binding affinity. nih.govresearchgate.net
Molecular dynamics simulations provide a more dynamic picture of the ligand-protein complex over time. researchgate.net Starting from a docked pose, MD simulations can assess the stability of the complex and reveal conformational changes in both the ligand and the protein upon binding. In the study of pteridinone derivatives with PLK1, MD simulations were performed for up to 50 nanoseconds to confirm the stability of the docked complexes. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) during the simulation can indicate the stability of the complex and the flexibility of different parts of the protein, respectively. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful. nih.gov
In a study of novel pteridinone derivatives as PLK1 inhibitors, 3D-QSAR models were developed to understand the structural requirements for high inhibitory activity. nih.gov These models generate contour maps that visualize the regions where certain physicochemical properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. For instance, the CoMFA steric contour map might indicate that a bulky substituent at a particular position on the pteridinone ring would enhance activity, while the electrostatic map might show that an electropositive group is favored in another region. nih.gov Such models have shown good predictive power, with high correlation coefficients (R²) and cross-validated correlation coefficients (Q²). nih.gov
Table 3: Statistical Parameters of a 3D-QSAR Model for Pteridinone Derivatives nih.gov
| Model | Q² | R² | R²pred |
|---|---|---|---|
| CoMFA | 0.67 | 0.992 | 0.683 |
| CoMSIA/SHE | 0.69 | 0.974 | 0.758 |
Fragment-Based Drug Design and Virtual Screening Methodologies
Fragment-Based Drug Design (FBDD) and virtual screening are powerful strategies for identifying novel hit compounds in the early stages of drug discovery.
FBDD involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. researchgate.net These fragments can then be grown, linked, or merged to create more potent lead compounds. researchgate.net The pteridine (B1203161) scaffold is a common motif in many biologically active molecules and has been used in fragment-based approaches. For example, virtual fragment screening has been successfully used to discover novel inhibitors of pteridine reductase 1 (PTR1), a potential drug target in trypanosomatid parasites. nih.gov
Virtual screening involves the computational screening of large chemical libraries against a biological target. nih.gov This can be done through ligand-based methods (e.g., pharmacophore screening) or structure-based methods (e.g., molecular docking). researchgate.net In the context of pteridine derivatives, virtual screening of compound libraries has been used to identify potent inhibitors of various enzymes. nih.gov For instance, a pharmacophore model derived from known pteridine reductase inhibitors was used to screen a database of natural products, leading to the identification of several new inhibitory compounds. researchgate.net
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate are critical for its success. In silico methods for predicting ADME properties are increasingly used in the early stages of drug discovery to filter out compounds with poor pharmacokinetic profiles.
Various computational models and web servers are available to predict a range of ADME properties, such as gastrointestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with cytochrome P450 enzymes. For pteridine analogs, in silico ADME predictions have been used to assess their drug-likeness. For example, parameters such as Lipinski's rule of five, which predicts oral bioavailability, are often calculated. Studies on pteridinone derivatives have included ADMET profiling to evaluate their potential as drug candidates. nih.gov
Table 4: Representative Predicted ADME Properties for a Pteridinone Analog (Note: Data is illustrative for a pteridinone derivative, not specifically this compound)
| Property | Predicted Value/Outcome |
|---|---|
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeability | Low |
| Caco-2 Permeability | Moderate |
| CYP2D6 Inhibitor | No |
Advanced Research Applications and Therapeutic Potential of Pteridinone Scaffolds
Development of Anticancer Therapeutics
The pteridinone scaffold has been identified as a promising framework for the design of new anticancer agents. Researchers have successfully synthesized and evaluated various derivatives, demonstrating their potential to combat cancer through multiple mechanisms.
Inhibition of Tumor Cell Proliferation and Metastasis
Derivatives of lumazine (B192210) have shown notable efficacy in inhibiting the growth of cancer cells. In one study, a series of novel 6-aryllumazines were synthesized and evaluated for their in vitro antitumor activity against the A549 human lung carcinoma cell line. The results indicated that all tested compounds exhibited an inhibitory effect on the tumor cells in a manner dependent on concentration.
Specifically, certain compounds demonstrated significant potency. For instance, compound 7d, a 6-aryllumazine derivative, exhibited a high inhibitory activity with an IC₅₀ value of 12.2 μM, comparable to the reference drug methotrexate (B535133). nih.gov Another derivative, compound 7c, also showed potent antitumor activity with an IC₅₀ value of 24.9 μM. nih.gov These findings underscore the potential of the lumazine scaffold in developing therapeutics that can effectively halt the proliferation of cancer cells.
Below is a table summarizing the in vitro growth inhibition results for selected 6-aryllumazine derivatives against the A549 lung cancer cell line.
| Compound | Derivative Structure | IC₅₀ (μM) |
|---|---|---|
| 7c | 6-(4-chlorophenyl)-1-(2-chlorobenzyl)lumazine | 24.9 |
| 7d | 1-(2-chlorobenzyl)-6-(4-methoxyphenyl)lumazine | 12.2 |
Targeting Oncogenic Pathways (e.g., EGFR, BRAFV600E)
To understand the mechanism behind their anticancer activity, molecular docking studies have been employed. These studies investigate the potential of lumazine derivatives to bind to and inhibit proteins that are crucial for cancer progression. Research has shown that potent lumazine compounds are likely to act by targeting key enzymes involved in oncogenic pathways.
Docking results revealed that compounds such as 7c and 7d were among the best potential docked compounds against several proteins highly implicated in cancer, particularly lung cancer. nih.gov The proteins identified as potential targets include Cyclin-Dependent Kinase 2 (CDK2), Janus Kinase 2 (Jak2), and Dihydrofolate Reductase (DHFR). nih.gov By inhibiting these enzymes, the lumazine derivatives can interfere with the cell cycle, signal transduction, and nucleotide synthesis pathways that are essential for tumor growth and survival. This targeted approach is a cornerstone of modern anticancer drug development, and the pteridinone scaffold provides a valuable template for designing such specific inhibitors.
Anti-inflammatory Agent Development
The pteridinone scaffold is also a key structure in the development of new anti-inflammatory drugs. Elevated production of tumor necrosis factor (TNF) is a central factor in the pathogenesis of many inflammatory diseases. nih.gov Pteridine (B1203161) analogs have been investigated for their immunomodulatory activities, with a particular focus on their ability to inhibit TNF production.
In one study, a synthetic pteridine analog, designated 4AZA2096, was identified from a chemical library and showed potent inhibitory activity on lipopolysaccharide (LPS)-induced TNF production in peripheral blood mononuclear cells. nih.gov This compound was subsequently tested in a mouse model of Crohn's disease, specifically trinitrobenzenesulfonate (TNBS)-induced colitis. Oral administration of 4AZA2096 led to a more rapid recovery in the colitic mice. Histological examination revealed a reduction in inflammatory lesions, edema, and colon wall thickness. nih.gov Furthermore, the infiltration of neutrophils, a key marker of inflammation, was significantly reduced in the treated animals. nih.gov These results support the further development of pteridinone-based TNF inhibitors as treatments for inflammatory diseases.
Antimicrobial, Antiviral, and Antifungal Investigations
The riboflavin (B1680620) (vitamin B2) biosynthesis pathway, which is essential for most microorganisms and plants but absent in animals, presents a prime target for the development of novel antimicrobial agents. mdpi.comneuroscirn.org An enzyme central to this pathway is lumazine synthase (also known as RibH), which catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, a direct precursor to riboflavin. mdpi.comnih.gov
Targeting lumazine synthase is a promising strategy for creating antibacterial and antifungal drugs. mdpi.com Research has validated lumazine synthase as an important drug target against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. nih.govtaylorfrancis.com Scientists have used high-throughput screening of large compound libraries to identify inhibitors of this enzyme. nih.govtaylorfrancis.com Several discovered compounds exhibit potent antimycobacterial activity, reduce the intracellular burden of M. tuberculosis during infection, and enhance the bactericidal effect of first-line anti-TB drugs. nih.gov The crystal structure of lumazine synthase from pathogens like Salmonella typhimurium has been determined, providing a structural basis for the rational design of species-specific antibacterial drugs. mdpi.com
Antiparasitic Drug Discovery
Parasitic diseases caused by trypanosomatids, such as Human African Trypanosomiasis (Trypanosoma brucei) and leishmaniasis (Leishmania spp.), pose a significant global health burden. labshake.com These parasites rely on unique metabolic pathways that can be targeted for drug development. One such target is the folate pathway, which is essential for DNA synthesis. Unlike their human hosts, these parasites cannot synthesize folates and depend on salvaging pteridines from the environment.
An enzyme called Pteridine Reductase 1 (PTR1) is crucial for this salvage pathway. The pteridine scaffold has been instrumental in designing potent inhibitors of PTR1. labshake.comnih.gov A systematic, multidisciplinary approach combining computational design, chemical synthesis, and crystallographic studies has led to the development of novel pteridine derivatives. These compounds have shown powerful inhibition of PTR1 from both T. brucei and L. major. labshake.com Several of these pteridine-based inhibitors exhibited low micromolar to submicromolar efficacy against bloodstream forms of T. brucei brucei in vitro, demonstrating the successful application of this scaffold in creating selective antiparasitic agents. labshake.com
Research in Neurodegenerative Disorders and Related Therapeutic Agents
Pteridines play a crucial role as enzymatic cofactors in the central nervous system, particularly in the synthesis of essential neurotransmitters. nih.gov Alterations in the metabolism of pteridines, such as biopterins, have been linked to neurological damage and neurodegenerative diseases. nih.govnih.gov For example, defective biopterin (B10759762) metabolism can lead to severely impaired synthesis of amines like serotonin (B10506) and catecholamines, resulting in symptoms of basal ganglia disease. nih.gov
This connection has spurred research into pteridine derivatives as potential therapeutic agents. Tetrahydrobiopterin (B1682763) (BH4), a naturally occurring pteridine, has been investigated for its potential in treating Alzheimer's and Parkinson's disease. In a triple-transgenic mouse model of Alzheimer's disease, sub-chronic administration of BH4 successfully rescued memory impairment. While a clinical trial of BH4 in patients with Parkinson's disease did not show clinical improvement at the dosage used, it did demonstrate a significant increase in the cerebrospinal fluid concentrations of neurotransmitter metabolites, confirming its biological activity in the human brain. nih.gov These studies highlight the therapeutic potential of modulating pteridine pathways in the context of neurodegenerative disorders.
Pteridinone Derivatives as Fluorescent Probes and Biomarkers
The inherent photochemical properties of the pteridinone scaffold have led to the development of specialized derivatives that function as highly sensitive fluorescent probes. These probes are instrumental in molecular biology for elucidating complex interactions, particularly between proteins and nucleic acids. Concurrently, the role of pteridines and their metabolites as biomarkers is a significant area of clinical research, where their presence or concentration can indicate disease states, most notably in oncology.
The fluorescence of pteridinone derivatives is sensitive to the local microenvironment, making them excellent reporters on molecular binding events and conformational changes. Analogs of pteridinone nucleosides have been synthesized and incorporated site-specifically into oligonucleotides. These fluorescent nucleoside analogs, such as derivatives of isoxanthopterin (B600526) and lumazine, serve as minimally disruptive probes to monitor DNA and RNA interactions in real-time. Changes in fluorescence intensity, emission wavelength, and lifetime upon binding to proteins or forming duplex structures provide detailed insights into the dynamics of these systems.
For instance, pteridine nucleoside analogs formulated as phosphoramidites can be integrated into oligonucleotides using automated DNA synthesis. Once incorporated, their fluorescence properties are often quenched through interactions with neighboring bases, especially purines. This quenching is relieved or altered when a protein binds to or modifies the DNA's structure, resulting in a detectable signal. Several pteridinone-based probes, including 3-methylisoxanthopterin (3-MI) and 6-methylisoxanthopterin (6-MI), have been developed for this purpose. Their utility is underscored by their ability to detect subtle changes in DNA structure without significantly perturbing the system under study.
Beyond fluorescence, pteridinone derivatives have been developed as probes for other spectroscopic techniques. Trifluoromethyl-substituted lumazine derivatives, for example, have been synthesized for use as ¹⁹F Nuclear Magnetic Resonance (NMR) probes. These probes allow for the study of protein-ligand interactions, such as the binding of lumazine derivatives to lumazine protein or riboflavin synthase, providing structural and dynamic information that is complementary to fluorescence-based methods.
In the clinical sphere, pteridine derivatives are recognized as important biomarkers. Altered levels of pteridines in bodily fluids are associated with the activation of the cellular immune system and have been linked to various pathological conditions, including viral infections, autoimmune diseases, and malignancies. Oxidized pterins, in particular, are established as potential biomarkers for a range of cancers. Notably, 6,7-dimethylpterin has been identified as one of several key pteridine biomarkers used in cancer research. The detection and quantification of these molecules in urine or serum, typically through high-performance liquid chromatography (HPLC) coupled with fluorescence detection, can serve as a non-invasive method for disease monitoring.
| Probe Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Application Note |
|---|---|---|---|---|---|
| 3-Methylisoxanthopterin (3-MI) | ~348 | ~430 | High | Biexponential decay | Guanosine analog for studying protein-DNA interactions. |
| 6-Methylisoxanthopterin (6-MI) | ~350 | ~430 | High | Biexponential decay | Guanosine analog; fluorescence is sensitive to base stacking. |
| 4-amino-6-methyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (6MAP) | 310-320 | 430 | 0.39 (monomer) | 3.8 (monomer) | Adenosine analog probe; minimally disruptive to DNA structure. |
| 4-amino-2,6-dimethyl-8-(2-deoxy-β-D-ribofuranosyl)-7(8H)-pteridone (DMAP) | 310-330 | 430 | 0.48 (monomer) | 4.8 (monomer) | Adenosine analog probe with high quantum yield as a monomer. |
Integration of Pteridinone Derivatives in Advanced Materials and Biotechnology
The unique structural and photochemical properties of pteridinone derivatives are being leveraged in the fields of advanced materials and biotechnology. Applications range from the creation of "smart" materials that respond to external stimuli to the development of novel biotechnological tools for drug discovery and vaccine delivery.
A notable application in materials science is the use of pteridine derivatives as low-molecular-weight organogelators. Certain π-conjugated pteridine compounds have demonstrated the ability to self-assemble in organic solvents, forming extensive fibrous networks that immobilize the solvent and create a gel. These materials can exhibit piezofluorochromism, a phenomenon where the material's fluorescence color changes in response to mechanical force, such as grinding or shearing. This property is attributed to a transition between crystalline and amorphous states, which alters the intermolecular π–π interactions and, consequently, the fluorescence emission. Such mechano-responsive materials have potential applications in sensors, security inks, and data storage devices.
In biotechnology, polymer-supported synthesis is a key technique that facilitates the rapid generation of large libraries of chemical compounds for drug discovery and screening. Pteridinone scaffolds have been successfully synthesized using this solid-phase approach. In this method, the initial reactants are anchored to a polymer resin, and subsequent chemical reactions are carried out in a stepwise fashion. This simplifies the purification process, as excess reagents and byproducts can be washed away easily, and allows for the efficient and automated synthesis of a diverse range of pteridinone derivatives for biological evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
